molecular formula C24H22N2O4 B3600771 ETHYL N-(3-{[2-(9H-XANTHEN-9-YL)ACETYL]AMINO}PHENYL)CARBAMATE

ETHYL N-(3-{[2-(9H-XANTHEN-9-YL)ACETYL]AMINO}PHENYL)CARBAMATE

Cat. No.: B3600771
M. Wt: 402.4 g/mol
InChI Key: FBDKWLLNTUDAGT-UHFFFAOYSA-N
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Description

ETHYL N-(3-{[2-(9H-XANTHEN-9-YL)ACETYL]AMINO}PHENYL)CARBAMATE is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a xanthene moiety, which is a tricyclic aromatic hydrocarbon, and a carbamate group, which is a functional group derived from carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-(3-{[2-(9H-XANTHEN-9-YL)ACETYL]AMINO}PHENYL)CARBAMATE typically involves multiple steps, starting with the preparation of the xanthene derivative. The xanthene derivative is then reacted with an acylating agent to introduce the acetyl group. This intermediate is subsequently reacted with an amine to form the amide linkage. Finally, the carbamate group is introduced through a reaction with ethyl chloroformate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The key steps would include the preparation of the xanthene derivative, acylation, amide formation, and carbamate introduction. Each step would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

ETHYL N-(3-{[2-(9H-XANTHEN-9-YL)ACETYL]AMINO}PHENYL)CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Xanthone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

ETHYL N-(3-{[2-(9H-XANTHEN-9-YL)ACETYL]AMINO}PHENYL)CARBAMATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of ETHYL N-(3-{[2-(9H-XANTHEN-9-YL)ACETYL]AMINO}PHENYL)CARBAMATE is largely dependent on its interaction with biological targets. The xanthene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The carbamate group can inhibit enzymes by carbamylation of active site residues, leading to altered enzyme activity. These interactions can trigger various cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

ETHYL N-(3-{[2-(9H-XANTHEN-9-YL)ACETYL]AMINO}PHENYL)CARBAMATE can be compared with other similar compounds, such as:

    Xanthene derivatives: These compounds share the xanthene core structure and are often used in fluorescent dyes and probes.

    Carbamates: This class of compounds is known for its enzyme-inhibiting properties and is used in pesticides and pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its combination of the xanthene and carbamate functionalities, which confer both fluorescent properties and enzyme inhibition capabilities. This dual functionality makes it a versatile compound for various applications in research and industry.

Similar Compounds

    Fluorescein: A xanthene derivative used as a fluorescent dye.

    Carbaryl: A carbamate insecticide known for its enzyme-inhibiting properties.

    Rhodamine: Another xanthene derivative used in fluorescent probes and dyes.

Properties

IUPAC Name

ethyl N-[3-[[2-(9H-xanthen-9-yl)acetyl]amino]phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-2-29-24(28)26-17-9-7-8-16(14-17)25-23(27)15-20-18-10-3-5-12-21(18)30-22-13-6-4-11-19(20)22/h3-14,20H,2,15H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDKWLLNTUDAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1)NC(=O)CC2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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